molecular formula C29H30N4O5S B3504307 4-({4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline

4-({4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline

Cat. No.: B3504307
M. Wt: 546.6 g/mol
InChI Key: XXBUUVIMOVCPBK-UHFFFAOYSA-N
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Description

The compound “4-({4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline” is a complex organic molecule. It contains a quinoline core, which is a type of heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted with various functional groups including a piperazine ring, a sulfonyl group, and methoxy groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to introduce the various functional groups and build the complex structure. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline core provides a rigid, planar structure, while the piperazine ring could potentially introduce some flexibility. The sulfonyl and methoxy groups could participate in various interactions such as hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonyl group could potentially be reduced, and the piperazine ring could potentially undergo reactions at the nitrogen atoms. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, the presence of polar functional groups, and the presence of aromatic rings .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential biological activity, studying its reactivity, and developing methods for its synthesis .

Properties

IUPAC Name

[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(6,8-dimethyl-2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O5S/c1-19-14-20(2)28-23(15-19)24(17-25(31-28)21-6-5-9-30-18-21)29(34)32-10-12-33(13-11-32)39(35,36)22-7-8-26(37-3)27(16-22)38-4/h5-9,14-18H,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBUUVIMOVCPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-({4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline
Reactant of Route 3
Reactant of Route 3
4-({4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline
Reactant of Route 4
4-({4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline
Reactant of Route 5
4-({4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-({4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline

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